Structural Analysis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde: A Technical Guide
Structural Analysis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, including 5-aryl-2-furaldehydes and aryl thioethers, to project its structural and chemical properties. This document covers potential synthetic pathways, predicted spectroscopic data, and a discussion of its potential biological significance based on related compounds. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided.
Introduction
Furan derivatives are a significant class of heterocyclic compounds present in numerous biologically active molecules and are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of an aryl sulfanyl moiety can further modulate the biological and electronic properties of the furan ring system. This guide focuses on the structural elucidation of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, providing a foundational understanding for researchers engaged in its synthesis and application.
Proposed Synthesis
A potential synthetic pathway is the reaction of 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a suitable base and a palladium or copper catalyst. This cross-coupling reaction is a widely used method for the formation of aryl-sulfur bonds.[5]
Hypothetical Experimental Protocol: Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde
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Reaction Setup: To a solution of 5-bromo-2-furaldehyde (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or dioxane, add 4-chlorothiophenol (1.1 equivalents).
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Addition of Base: Add a base, for instance, potassium carbonate (2 equivalents), to the reaction mixture.
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Catalyst Introduction: Introduce a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable ligand if necessary.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
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Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde.
Structural and Spectroscopic Analysis
The structural properties of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target molecule. These predictions are based on typical values for 5-substituted-2-furaldehydes and aryl thioethers.[6][7][8][9]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aldehydic Proton (CHO): ~9.5-9.7 ppm (singlet). Furan Ring Protons: Two doublets in the range of 6.5-7.5 ppm. Aromatic Protons (Chlorophenyl): Two doublets in the range of 7.2-7.6 ppm, characteristic of a para-substituted benzene ring. |
| ¹³C NMR | Carbonyl Carbon (CHO): ~175-180 ppm. Furan Ring Carbons: Signals between ~110-160 ppm. The carbon bearing the sulfur atom (C5) would be significantly shifted. Aromatic Carbons (Chlorophenyl): Signals between ~125-140 ppm. The carbon attached to chlorine and the carbon attached to sulfur will have distinct chemical shifts. |
| Infrared (IR) Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹. C-H Stretch (Aldehyde): A characteristic peak around 2820-2850 cm⁻¹. C-S Stretch: A weak to medium band in the region of 600-800 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. C-O-C Stretch (Furan): Absorption around 1000-1250 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₁H₇ClO₂S. Major Fragments: Fragmentation may involve the loss of the formyl group (-CHO), the chlorophenyl group, or cleavage of the C-S bond. |
Hypothetical Experimental Protocols for Spectroscopic Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
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Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the proposed structure.
NMR Analysis Workflow
Caption: A typical workflow for NMR-based structural elucidation.
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Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
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Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Potential Biological Significance and Applications
While the biological activity of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde has not been specifically reported, the activities of related furan and aryl sulfanyl derivatives suggest potential areas of interest.
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Antimicrobial Activity: Many furan derivatives exhibit significant antibacterial and antifungal properties.[10] The presence of the chlorophenyl sulfanyl group may enhance this activity.
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Anticancer Activity: Certain 5-aryl-2-furaldehyde derivatives have been investigated for their potential as anticancer agents.[11]
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Enzyme Inhibition: The electrophilic nature of the aldehyde and the overall electronic properties of the molecule could make it a candidate for enzyme inhibition studies.
Potential Signaling Pathway Interaction
Caption: A generalized diagram of a potential drug-target interaction pathway.
Conclusion
This technical guide provides a projected structural and spectroscopic profile of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde based on the known properties of structurally related compounds. The proposed synthetic route and predicted analytical data offer a valuable starting point for researchers interested in this molecule. Further experimental validation is necessary to confirm these predictions and to fully explore the chemical and biological properties of this compound. The potential for diverse biological activities makes 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde a compelling target for future research in drug discovery and development.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
